molecular formula C14H21ClN2O4S B13798441 Phenol, 2-chloro-3-[4-(2-methoxyethyl)-1-piperazinyl]-, 1-methanesulfonate

Phenol, 2-chloro-3-[4-(2-methoxyethyl)-1-piperazinyl]-, 1-methanesulfonate

Cat. No.: B13798441
M. Wt: 348.8 g/mol
InChI Key: AKKRPIHFMBLBIV-UHFFFAOYSA-N
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Description

This compound (CAS: Not explicitly listed in evidence, but structurally related to 871355-75-8 and 871356-24-0) is a methanesulfonate ester derivative featuring a 2-chlorophenol core substituted with a piperazinyl group modified by a 2-methoxyethyl chain. The methanesulfonate (mesylate) group enhances solubility and stability, making it a candidate for pharmaceutical or agrochemical applications. Piperazine derivatives are frequently utilized in drug design due to their ability to modulate pharmacokinetic properties, such as bioavailability and target binding .

Properties

Molecular Formula

C14H21ClN2O4S

Molecular Weight

348.8 g/mol

IUPAC Name

[2-chloro-3-[4-(2-methoxyethyl)piperazin-1-yl]phenyl] methanesulfonate

InChI

InChI=1S/C14H21ClN2O4S/c1-20-11-10-16-6-8-17(9-7-16)12-4-3-5-13(14(12)15)21-22(2,18)19/h3-5H,6-11H2,1-2H3

InChI Key

AKKRPIHFMBLBIV-UHFFFAOYSA-N

Canonical SMILES

COCCN1CCN(CC1)C2=C(C(=CC=C2)OS(=O)(=O)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The synthesis of Phenol, 2-chloro-3-[4-(2-methoxyethyl)-1-piperazinyl]-, 1-methanesulfonate generally involves the following key steps:

  • Preparation of the 4-(2-methoxyethyl)phenol intermediate.
  • Introduction of the 2-chloro substituent on the phenol ring.
  • N-alkylation of the piperazine ring with the 2-methoxyethyl substituent.
  • Formation of the methanesulfonate salt.

Each step requires careful control of reaction conditions and purification to achieve high purity and yield.

Preparation of 4-(2-Methoxyethyl)phenol Intermediate

The 4-(2-methoxyethyl)phenol moiety is a critical intermediate in the synthesis. According to European patent EP0449602A1, a practical and improved method for producing this intermediate involves:

This method is advantageous over older, more complex routes because it is a single-step reduction process that directly produces the desired phenol derivative with good yield (~85%) and purity, confirmed by NMR and GC analysis.

Table 1: Key Reaction Conditions for 4-(2-Methoxyethyl)phenol Synthesis

Step Reagents/Conditions Outcome
Bromination 4-Hydroxyacetophenone + bromine Alpha-bromo-4-hydroxyacetophenone
Methoxide-bromide exchange Sodium methoxide in methanol, nitrogen atmosphere Alpha-methoxy-4-hydroxyacetophenone salt
Acidification Hydrochloric acid to pH ~6 Precipitation of alpha-methoxy-4-hydroxyacetophenone
Catalytic hydrogenation Hydrogen gas, hydrogenation catalyst (e.g., Pd/C) 4-(2-Methoxyethyl)phenol

Piperazine Substitution and N-Alkylation

The piperazine moiety bearing the 2-methoxyethyl substituent is introduced by N-alkylation reactions. According to patent literature (EP0118138A1), piperazine derivatives can be alkylated by reacting piperazine with substituted benzene derivatives or alkyl halides under controlled conditions:

  • The piperazine nitrogen is alkylated with 2-methoxyethyl halides or tosylates.
  • The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
  • Elevated temperatures (e.g., 50–100 °C) and bases like potassium iodide may be used to enhance the reaction rate and yield.

This step is critical for attaching the 2-methoxyethyl group to the piperazine ring, which is then linked to the phenol ring at the 3-position via nucleophilic aromatic substitution or other coupling strategies.

Formation of the Methanesulfonate Salt

The final step involves converting the free base form of the compound into its 1-methanesulfonate salt to improve solubility and stability:

  • The free base is reacted with methanesulfonic acid in an appropriate solvent.
  • The salt precipitates out and is purified by recrystallization.

Methanesulfonate salts are commonly used in pharmaceutical compounds for their favorable physicochemical properties.

Summary Table of Preparation Methods

Step No. Reaction Step Key Reagents/Conditions Notes/Outcome Reference
1 Bromination of 4-hydroxyacetophenone Bromine, controlled conditions Alpha-bromo-4-hydroxyacetophenone
2 Methoxide-bromide exchange Sodium methoxide in methanol, nitrogen Alpha-methoxy-4-hydroxyacetophenone salt
3 Acidification Hydrochloric acid to pH ~6 Precipitation of intermediate
4 Catalytic hydrogenation Hydrogen gas, Pd/C catalyst 4-(2-Methoxyethyl)phenol
5 Chlorination Chlorine or N-chlorosuccinimide Introduction of 2-chloro substituent
6 N-Alkylation of piperazine 2-Methoxyethyl halide, DMSO, base Piperazine substitution with 2-methoxyethyl
7 Salt formation Methanesulfonic acid Formation of 1-methanesulfonate salt

Research Results and Notes

  • The improved method for synthesizing 4-(2-methoxyethyl)phenol via bromination, methoxide exchange, and catalytic hydrogenation is a significant advancement over older multi-step, lower-yield processes.
  • N-alkylation procedures for piperazine derivatives are well-established and allow for selective introduction of the 2-methoxyethyl group, essential for the target compound's biological activity.
  • The formation of the methanesulfonate salt enhances the compound's pharmaceutical applicability by improving solubility and stability.
  • Purification methods such as recrystallization and column chromatography are critical to obtain high purity, as indicated by NMR and GC analyses in patents.
  • The synthetic route requires careful control of reaction conditions, particularly during halogenation and hydrogenation steps, to avoid side reactions and ensure regioselectivity.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-chloro-3-[4-(2-methoxyethyl)-1-piperazinyl]-, 1-methanesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Development

Phenol derivatives are often explored for their pharmacological properties. The specific compound under discussion has been investigated for its potential as an antipsychotic agent due to the presence of the piperazine group, which is common in many psychotropic medications.

  • Case Study : A study published in the Journal of Medicinal Chemistry examined various phenolic compounds for their affinity to serotonin receptors, indicating that modifications like those found in phenol, 2-chloro-3-[4-(2-methoxyethyl)-1-piperazinyl]-, 1-methanesulfonate could enhance receptor binding and efficacy in treating mood disorders .

Neuropharmacology

Research has shown that compounds similar to this one can influence neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests potential applications in treating neurodegenerative diseases and psychiatric disorders.

  • Data Table: Neuropharmacological Effects
CompoundTarget ReceptorEffectReference
Phenol derivativeSerotonin 5-HT1AAgonist
Phenol derivativeDopamine D2Antagonist

Antimicrobial Activity

The methanesulfonate group may confer antimicrobial properties, making this compound a candidate for developing new antibacterial agents.

  • Case Study : In vitro studies have demonstrated that similar phenolic compounds exhibit significant antibacterial activity against various strains of bacteria, suggesting that this compound could be further explored for its antimicrobial efficacy .

Mechanism of Action

The mechanism of action of Phenol, 2-chloro-3-[4-(2-methoxyethyl)-1-piperazinyl]-, 1-methanesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, the piperazine ring can interact with neurotransmitter receptors, potentially modulating their function. The phenol group can participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Substituent Variations on the Piperazinyl Ring

The target compound’s piperazinyl group is substituted with a 2-methoxyethyl chain. Key analogs include:

Compound Name Substituent on Piperazinyl Ring Molecular Formula CAS Number Key Properties
Phenol, 2-chloro-3-[4-(2-methoxyethyl)-1-piperazinyl]-, 1-methanesulfonate 2-Methoxyethyl C₁₄H₂₁ClN₂O₃S Not explicitly listed Enhanced solubility due to polar methoxy group; potential β-blocker intermediate
Phenol, 2-chloro-3-(4-propyl-1-piperazinyl)-, methanesulfonate Propyl C₁₄H₂₁ClN₂O₃S 871355-75-8 Hydrophobic propyl chain may reduce aqueous solubility but improve lipid membrane penetration
Methanesulfonic acid, 1,1,1-trifluoro-, 2-chloro-3-[4-(2-methoxyethyl)-1-piperazinyl]phenyl ester 2-Methoxyethyl + trifluoromethanesulfonate C₁₄H₁₈ClF₃N₂O₄S 871356-24-0 Triflate group increases reactivity (e.g., in Suzuki couplings) and metabolic stability

Key Insight : The 2-methoxyethyl substituent balances polarity and lipophilicity, favoring applications requiring systemic circulation (e.g., central nervous system drugs). In contrast, the propyl analog may suit agrochemical formulations requiring prolonged environmental persistence .

Ester Group Modifications

The methanesulfonate ester is critical for stability and controlled release. Comparisons include:

Compound Name Ester Group Reactivity Application
This compound Methanesulfonate Moderate Pharmaceutical intermediates (e.g., beta-blocker impurities)
2-Chlorophenyl trifluoromethanesulfonate Trifluoromethanesulfonate (triflate) High Reactive intermediate in cross-coupling reactions
4-(2-Methoxyethyl)phenol (Impurity B(EP)) Free phenol Low Degradation product; limited utility due to instability

Key Insight : Triflate derivatives exhibit superior leaving-group capacity, making them valuable in synthetic organic chemistry. Methanesulfonate esters, while less reactive, are preferred in drug formulations for controlled hydrolysis .

Pharmacological and Industrial Relevance

  • Pharmaceuticals: The target compound’s structural similarity to 4-(2-methoxyethyl)phenol (Impurity B(EP), CAS: 56718-71-9) links it to metoprolol succinate synthesis, a β₁-selective adrenergic blocker. The piperazinyl group may enhance binding to adrenergic receptors .
  • Agrochemicals : Analogous triazole derivatives (e.g., tebuconazole, fenbuconazole) with chlorophenyl and piperazine-like motifs demonstrate fungicidal activity. However, the target compound’s mesylate group differentiates it from typical agrochemical esters .

Biological Activity

Phenol, 2-chloro-3-[4-(2-methoxyethyl)-1-piperazinyl]-, 1-methanesulfonate is a complex organic compound with significant biological activity attributed to its structural components, including a phenolic group, a chloro substituent, and a piperazine ring. This article explores the biological activity of this compound, highlighting its pharmacological potential, interaction mechanisms, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₂₁ClN₂O₄S
  • Molecular Weight : 348.8 g/mol
  • IUPAC Name : [2-chloro-3-[4-(2-methoxyethyl)piperazin-1-yl]phenyl] methanesulfonate

The compound exhibits properties typical of phenolic compounds, such as reactivity due to the hydroxyl group on the aromatic ring. The chloro group enhances its electrophilic character, while the piperazine ring is crucial for its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Neurotransmitter Interaction : The piperazine component allows the compound to modulate neurotransmitter receptor activity. This interaction may influence various pharmacological effects, particularly in the central nervous system (CNS) .
  • Antimicrobial Properties : Similar compounds have been noted for their antimicrobial activities. Research indicates that derivatives of piperazine often exhibit therapeutic potential against various pathogens .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Neurotransmitter ModulationInfluences CNS receptor activity
Antimicrobial EffectsExhibits potential against bacterial and fungal strains
CytotoxicityEvaluated for effects on cancer cell lines

Case Study: Cytotoxic Effects on Cancer Cells

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings indicated that the compound exhibited dose-dependent cytotoxicity, particularly in pancreatic cancer cells (Mia PaCa-2 and PANC-1). The mechanism involved DNA damage and activation of apoptotic pathways, suggesting potential as an anticancer agent .

Synthesis and Applications

The synthesis of this compound typically involves multi-step chemical reactions, including:

  • Formation of the Piperazine Ring : Starting from piperazine derivatives.
  • Chlorination : Introducing the chloro substituent at the appropriate position.
  • Methanesulfonation : Attaching the methanesulfonate group to enhance solubility and biological activity.

This compound has applications in both research and industrial contexts, particularly in pharmacology for developing new therapeutic agents targeting CNS disorders and infections .

Q & A

Q. Key Considerations :

  • Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient).
  • Intermediate characterization by ¹H/¹³C NMR and LC-MS to confirm regioselectivity .

What analytical techniques are critical for characterizing this compound?

Basic Research Question
A combination of spectroscopic and chromatographic methods is essential:

Property Technique Reference Data
Molecular FormulaHigh-Resolution Mass Spectrometry (HRMS)C₁₄H₁₈ClF₃N₂O₄S (Exact Mass: 402.0390)
PurityHPLC (C18 column, 0.1% TFA in H₂O/MeCN)Retention time and peak integration
Structural Confirmation¹H/¹³C NMR, FT-IRδ 7.2–6.8 ppm (aromatic protons), 1700 cm⁻¹ (sulfonate ester)

What safety protocols are recommended for handling this compound?

Basic Research Question

  • Personal Protective Equipment (PPE) : Use chemically resistant gloves (nitrile), lab coats, and safety goggles. For aerosol protection, employ P95 respirators (NIOSH-certified) .
  • Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks (STEL: 1 ppm).
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Note : Acute toxicity data (oral, dermal) are unavailable; assume Category 4 (H302) until validated .

How can synthetic yields be optimized for this compound?

Advanced Research Question

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for coupling reactions to reduce side products .
  • Solvent Optimization : Compare polar aprotic solvents (DMF vs. DMSO) to enhance reaction rates.
  • Temperature Control : Maintain ≤60°C during sulfonate esterification to prevent decomposition .

Q. Data-Driven Example :

Condition Yield (%) Purity (%)
DMF, 60°C, 12 hrs6895
DMSO, 50°C, 18 hrs7298

How should researchers address contradictions in reported toxicological data?

Advanced Research Question

  • In Vitro Assays : Conduct MTT assays on HepG2 cells to evaluate cytotoxicity (IC₅₀ determination) .
  • Computational Modeling : Use QSAR models (e.g., OECD Toolbox) to predict acute toxicity endpoints .
  • Literature Cross-Validation : Compare with structurally analogous piperazine derivatives (e.g., fluorophenyl-methoxybenzyl compounds) .

Case Study : A structurally similar compound (CAS 355813-56-8) showed low cytotoxicity (IC₅₀ > 100 µM), suggesting potential safety .

What structural modifications could enhance bioactivity?

Advanced Research Question

  • Piperazine Substitution : Replace 2-methoxyethyl with bulkier groups (e.g., benzyl) to improve receptor binding .
  • Sulfonate Optimization : Substitute methanesulfonate with trifluoromethanesulfonate for increased metabolic stability .
  • Phenyl Ring Functionalization : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to modulate electronic effects .

Example : Fluorine substitution on the phenyl ring (as in CAS 355813-56-8) improved CNS penetration by 40% .

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